N-butyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine
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Overview
Description
N-BUTYL-N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]AMINE is a synthetic organic compound characterized by the presence of a difluoromethyl group and a pyrimidinyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BUTYL-N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]AMINE typically involves the introduction of the difluoromethyl group onto a pyrimidinyl ring. One common method is the late-stage difluoromethylation, which can be achieved using various difluoromethylation reagents. The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the desired position on the pyrimidinyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-BUTYL-N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the pyrimidinyl ring .
Scientific Research Applications
N-BUTYL-N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]AMINE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-BUTYL-N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated pyrimidinyl derivatives, such as:
- N-BUTYL-N-[4-(TRIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]AMINE
- N-BUTYL-N-[4-(FLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]AMINE
Uniqueness
N-BUTYL-N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]AMINE is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H21F2N3 |
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Molecular Weight |
305.37 g/mol |
IUPAC Name |
N-butyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C17H21F2N3/c1-4-5-8-20-17-21-14(10-15(22-17)16(18)19)13-7-6-11(2)12(3)9-13/h6-7,9-10,16H,4-5,8H2,1-3H3,(H,20,21,22) |
InChI Key |
MHCLJKWIVIYDIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=CC(=N1)C(F)F)C2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
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